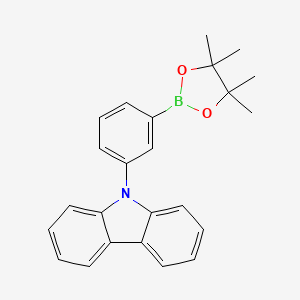![molecular formula C12H20N2S B2515410 N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine CAS No. 937651-18-8](/img/structure/B2515410.png)
N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors, indicating a potential pharmacological application for related compounds .
Synthesis Analysis
The synthesis of related piperidine compounds is described in the second paper, where N,N-Bis[(benzotriazol-1-yl)methyl]amines are reacted with allyltrimethylsilanes to yield substituted piperidines . This suggests that similar methodologies could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides an example of the molecular structure analysis of a piperidine derivative, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which was characterized by spectroscopic techniques and X-ray crystallography . The piperidine ring in this compound adopts a chair conformation, which is a common feature in piperidine chemistry. This information could be relevant when considering the conformational preferences of the this compound molecule.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the first paper's discussion of signal transduction assays for the derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine suggests that similar compounds could undergo biochemical interactions with receptors and enzymes, leading to various biological effects .
Physical and Chemical Properties Analysis
The first paper also describes the physical and chemical properties of the lead structure, such as solubility, metabolic stability, and penetration through biological membranes . These properties are crucial for the pharmacokinetic profile of drug candidates. While the specific properties of this compound are not detailed, the methodologies used to assess these properties could be applied to this compound as well.
Applications De Recherche Scientifique
Overview
The compound N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine, despite its complex nomenclature, is part of a broader class of chemicals with varied applications in scientific research. These applications span from the study of enzyme inhibitors, receptor ligands, to the exploration of its role in understanding neurochemical processes and pharmacokinetics. Below are summarized applications derived from scientific literature, focusing on the compound's utility in research, devoid of its usage concerning dosage, drug side effects, or recreational aspects.
Cytochrome P450 Enzyme Inhibition
Research into the chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions (DDIs) and metabolism. Compounds structurally similar to this compound serve as potent and selective chemical inhibitors. These inhibitors are vital for phenotyping studies aiming to predict DDIs by assessing the contribution of various CYP isoforms to drug metabolism (Khojasteh et al., 2011).
D2-like Receptor Ligands
Arylcycloalkylamines, including those related to this compound, have been identified as having significant pharmacophoric groups in antipsychotic agents. These compounds' structural elements contribute to the potency and selectivity of binding affinity at D2-like receptors, a key target in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).
Precursors of Carcinogenic Compounds
Research into naturally occurring amines and amides, akin to this compound, highlights their role as precursors to carcinogenic N-nitroso compounds in vivo. Understanding these pathways is fundamental in epidemiological studies linking dietary intake of specific compounds to cancer incidence (Lin, 1986).
Psychoactive Substance Studies
The compound's structural and functional similarity to psychoactive substances underlines its relevance in studying the pharmacology and toxicology of novel psychoactive substances (NPS). Research in this domain offers insights into the effects, routes of administration, and potential risks associated with NPS consumption (Tittarelli et al., 2014).
Propriétés
IUPAC Name |
N-methyl-1-[3-(piperidin-1-ylmethyl)thiophen-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-13-9-12-11(5-8-15-12)10-14-6-3-2-4-7-14/h5,8,13H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLQLIXPKFTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)



![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)


![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)